molecular formula C14H19ClN2O3 B2562255 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride CAS No. 1353958-43-6

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride

カタログ番号: B2562255
CAS番号: 1353958-43-6
分子量: 298.77
InChIキー: PLFLEWUCYSLENT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery Timeline

The development of this compound aligns with broader trends in benzodioxane-piperazine hybrid scaffolds , which emerged as strategic templates in drug discovery during the early 21st century. While specific discovery details are not publicly documented, its synthesis and characterization are consistent with methodologies employed for analogous structures. For example, the 1,4-benzodioxane scaffold has been extensively studied since the 1990s for its role in antihypertensive agents (e.g., doxazosin), while piperazine derivatives gained prominence as core structures in anticancer, antipsychotic, and antiviral therapies.

Key milestones include:

Year Developmental Phase Context
2010s Synthesis Optimization Refinement of coupling reactions between dihydrobenzodioxin and piperazine derivatives.
2020s Pharmacological Profiling Exploration of multitarget activity, particularly in dopamine and serotonin receptor modulation.

Chemical Significance in Heterocyclic Compound Research

This compound exemplifies the convergence of two pharmacologically relevant heterocycles :

  • 1,4-Benzodioxane : A bicyclic system with inherent planarity, enabling π-π stacking interactions and hydrogen bonding with biological targets. Its oxygen atoms contribute to solubility and metabolic stability.
  • 3-Methylpiperazin-1-yl : A six-membered nitrogen-containing ring with conformational flexibility, allowing for interactions with receptor subpockets. The methyl substituent enhances hydrophobicity and selectivity.

The hybrid structure leverages these properties to:

  • Target G-protein coupled receptors (GPCRs) : The benzodioxane moiety mimics endogenous ligands, while the piperazine tail facilitates binding to hydrophobic regions.
  • Enable prodrug design : The hydrochloride salt form improves solubility for in vivo applications.

Position Within Benzodioxane-Piperazine Hybrid Scaffolds

This compound belongs to a subclass of bitopic ligands designed to engage multiple binding sites. Its structural analogs include:

Compound Key Features Biological Target Reference
SLV-308 Diphenyldioxane + piperazine Dopamine D₃ receptor
WB-4101 1,4-Benzodioxane + phenoxyethylamine α₁-adrenoceptor
Current Compound 2,3-Dihydrobenzo[b]dioxin + 3-methylpiperazine Undisclosed (hypothetical)

The 2,3-dihydrobenzo[b]dioxin variant introduces stereochemical complexity compared to unsubstituted benzodioxanes, potentially altering receptor binding kinetics. This differentiation underscores its value in structure-activity relationship (SAR) studies.

Core Structural and Functional Characteristics

Molecular Properties and Reactivity

Property Value/Description Source
Molecular Formula C₁₄H₁₉ClN₂O₃
SMILES Notation Cl.O1C2=C(OCC1)C=C(C=C2)C(=O)N2CC(C)NCC2
Solubility Enhanced by hydrochloride salt form
Reactivity Susceptible to nucleophilic substitution at carbonyl group

The compound’s reactivity is dominated by its carbonyl group , which serves as a site for further functionalization. Synthetic strategies often involve:

  • Friedel-Crafts acylation of dihydrobenzodioxin precursors with piperazine derivatives.
  • **Salt formation

特性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-10-9-16(5-4-15-10)14(17)11-2-3-12-13(8-11)19-7-6-18-12;/h2-3,8,10,15H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFLEWUCYSLENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride
  • Molecular Formula : C14H19ClN2O3
  • Molecular Weight : 298.77 g/mol
  • CAS Number : 1353985-90-6

Research indicates that compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin) derivatives often interact with various neurotransmitter receptors. One notable study highlighted the compound's role as a potent antagonist of the D4 dopamine receptor, exhibiting over 1,100-fold selectivity against D2 and D3 receptors. This selectivity suggests potential applications in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and attention-deficit hyperactivity disorder (ADHD) .

Biological Activities

The compound has shown promise in several biological assays:

  • Antagonistic Activity : It has been identified as an antagonist for the D4 receptor, which is implicated in various neuropsychiatric conditions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), which are crucial for lipid metabolism and signaling pathways involved in pain and inflammation .

Study on Neuropharmacological Effects

A study conducted by Kugler et al. reported the synthesis of a related compound that demonstrated significant antagonistic effects on D4 receptors. The research utilized PET imaging to visualize receptor binding in vivo, indicating the compound's potential for neuroimaging applications .

Antitumor Activity

In another investigation into the therapeutic potential of related compounds, it was found that derivatives exhibiting similar structural characteristics could downregulate key proteins involved in tumorigenesis. The combination of these compounds with existing chemotherapeutics showed enhanced efficacy in reducing tumor growth in xenograft models .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
D4 Receptor AntagonismPotent antagonist with high selectivity
MAGL InhibitionPotential inhibitor affecting lipid metabolism
Antitumor EffectsSynergistic effects with chemotherapeutics

科学的研究の応用

Pharmacological Properties

  • Dopamine D4 Receptor Antagonism :
    • The compound has been identified as a potent antagonist of the dopamine D4 receptor. This receptor is implicated in various neuropsychiatric disorders, including schizophrenia. Research indicates that it exhibits over 1,100-fold selectivity towards D4 receptors compared to D2 and D3 receptors, making it a candidate for targeted therapies in psychiatric conditions .
  • Radioligand Development :
    • A derivative of this compound has been synthesized as a radioligand for positron emission tomography (PET) imaging. This application is crucial for visualizing D4 receptor activity in the brain, which could enhance our understanding of neuropsychiatric disorders and aid in the development of new treatment strategies .

Therapeutic Potential

  • Schizophrenia Treatment :
    • Due to its selectivity for dopamine D4 receptors, this compound is being investigated for its potential to treat schizophrenia. Clozapine, a known antipsychotic that targets multiple dopamine receptors, has shown efficacy against both positive and negative symptoms of schizophrenia; thus, developing selective D4 antagonists could provide new therapeutic avenues .
  • Neuroimaging Applications :
    • The ability to visualize D4 receptor binding in vivo through PET imaging using this compound could facilitate better diagnosis and monitoring of treatment responses in patients with psychiatric disorders .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of compounds related to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride:

  • In Vitro Studies : Research has demonstrated that derivatives exhibit significant activity against various cell lines relevant to neuropsychiatric conditions. These studies often employ assays to measure receptor binding affinities and functional responses in neuronal cultures .
  • Animal Models : Preclinical studies utilizing animal models of schizophrenia have shown promising results when treated with compounds targeting the D4 receptor pathway. These findings suggest potential improvements in behavioral symptoms associated with the disorder .

Q & A

Basic Research Question

  • Acute Toxicity : OECD 423 guidelines for oral LD₅₀ determination in rodent models .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) to detect mutagenic potential .
  • Metabolic Stability : Liver microsome assays quantify CYP450-mediated degradation .
    Data Table :
Assay TypeModel SystemKey ResultReference
Acute Oral ToxicitySprague-Dawley RatsLD₅₀ > 2000 mg/kg (Category 5)
Skin IrritationRabbit EpidermisNon-irritating (OECD 404)

How do modifications to the piperazine or dioxin moieties affect the compound’s pharmacological activity?

Advanced Research Question
Comparative Analysis :

  • Piperazine Modifications : Replacing 3-methyl with bulkier groups (e.g., 4-ethylpiperazine) reduces blood-brain barrier penetration, as shown in analogs like Methyl (3Z)-3-[...] .
  • Dioxin Substituents : Electron-withdrawing groups (e.g., Cl at position 6) enhance stability but may reduce solubility .
    Case Study :
  • Analog : (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride shows improved kinase inhibition but higher cytotoxicity .

What analytical techniques are critical for quantifying this compound in complex biological matrices?

Basic Research Question

  • LC-MS/MS : Quantifies nanogram-level concentrations in plasma with a LOD of 0.1 ng/mL .
  • UV-Vis Spectroscopy : Validates purity in synthesis intermediates (λₘₐₓ ~270 nm for dioxin absorption) .
  • Stability-Indicating Assays : Forced degradation studies (e.g., pH 1–13, 40–80°C) coupled with HPLC ensure method robustness .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。